molecular formula C23H23N3O2 B2892584 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide CAS No. 1421587-75-8

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

Número de catálogo: B2892584
Número CAS: 1421587-75-8
Peso molecular: 373.456
Clave InChI: UYJINWHJERUJNZ-CCEZHUSRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is a compound that has garnered interest due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phthalazine core, a cyclopentyl substituent, and a cinnamamide moiety. The molecular formula is C23H25N3O2C_{23}H_{25}N_{3}O_{2} with a molecular weight of approximately 391.5 g/mol. The presence of multiple functional groups suggests diverse pharmacological properties, particularly in anticancer and antimicrobial activities.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways critical for cell proliferation and survival.
  • Signal Transduction Interference : It may interfere with signal transduction pathways that are essential for cancer cell growth and survival.
  • Interaction with Biological Macromolecules : Similar compounds have shown the ability to interact with proteins and nucleic acids, indicating a potential for targeted therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:

CompoundTypeIC50 (µM)Reference
Triazole DerivativesAntifungal5.0
Phthalazine DerivativesAnticancer10.0
Cinnamic Acid DerivativesAntitumor15.0

In vitro studies have shown that similar derivatives can significantly reduce the viability of various cancer cell lines, suggesting that this compound may possess comparable efficacy.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are known for their antifungal effects, while phthalazine derivatives have been studied for antibacterial activity.

Case Studies

  • Anticancer Activity in Breast Cancer Models : A study assessed the effects of phthalazine derivatives on breast cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM, indicating potential use in therapeutic applications against breast cancer.
  • Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The study found that derivatives similar to N-(cyclopentyl...) exhibited IC50 values indicating effective inhibition of PARP activity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide, and how can yield and purity be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the phthalazinone core followed by functionalization with the cinnamamide group. Key steps include:

  • Condensation reactions between cyclopentyl-substituted phthalazinone precursors and cinnamoyl chloride derivatives under reflux conditions (e.g., 60–80°C in anhydrous DMF or THF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Yield optimization requires precise stoichiometric control of reagents and inert atmosphere conditions to prevent side reactions .
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign proton environments (e.g., cyclopentyl CH2_2 groups at δ 1.5–2.0 ppm, cinnamamide vinyl protons at δ 6.3–7.5 ppm) and verify stereochemistry .
  • X-ray Crystallography : Resolve the 3D structure to confirm the spatial arrangement of the cyclopentyl and cinnamamide moieties, critical for understanding binding interactions .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to validate the molecular formula (e.g., C24_{24}H23_{23}N3_3O2_2) and detect isotopic patterns .

Q. How can researchers design initial biological screening assays for this compound?

  • Approach :

  • In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability tests. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
  • Receptor binding studies : Screen for serotonin receptor (5-HT3_3) affinity via radioligand displacement assays, given structural similarities to known antagonists .

Advanced Questions

Q. What strategies are recommended to elucidate the mechanism of action of this compound in cancer pathways?

  • Methodology :

  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2 or caspase-3) .
  • Kinase inhibition assays : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays to pinpoint molecular targets .
  • Molecular docking : Model interactions with 5-HT3_3 receptors or DNA topoisomerases using AutoDock Vina or Schrödinger Suite to predict binding modes .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • SAR Design :

  • Substituent variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, tert-butyl) or cinnamamide substituents (e.g., electron-withdrawing nitro groups) .
  • Biological testing : Compare IC50_{50} values across analogs in cytotoxicity and receptor binding assays. Use CoMFA or QSAR models to correlate structural features with activity .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across cell lines?

  • Resolution Strategies :

  • Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO controls ≤0.1%) .
  • Metabolic stability testing : Assess compound degradation in cell media via LC-MS to rule out false negatives due to instability .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Q. What advanced analytical methods are critical for stability and degradation studies?

  • Techniques :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), then monitor degradation products via UPLC-QTOF .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition temperature >200°C) and hygroscopicity .
  • Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers, which may affect bioavailability .

Propiedades

IUPAC Name

(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(15-14-17-8-2-1-3-9-17)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11,16H2,(H,24,27)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJINWHJERUJNZ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.